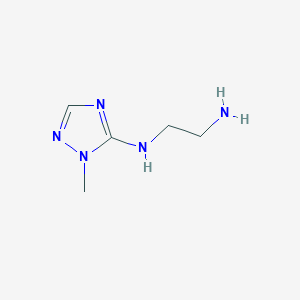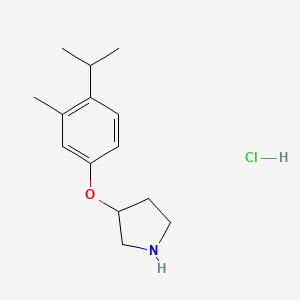
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride include a molecular weight of 241.76 . The InChI key is UDLWUZXRKWQDTP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
One notable application of compounds structurally related to 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride includes antimicrobial and antifungal activities. For instance, Masila et al. (2020) synthesized derivatives, including a pyrrolidine derivative of a carvotacetone, which exhibited activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria. These findings highlight the potential of structurally related compounds in developing new antimicrobial agents Masila et al., 2020.
Catalytic Applications
The pyrrolidine ring, a key structural component of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, has been employed in various catalytic processes. Sano et al. (2006) described a pyrrolidine-catalyzed deconjugative esterification process, demonstrating the versatility of pyrrolidine in organic synthesis Sano et al., 2006.
Synthesis of Bioactive Compounds
Pyrrolidine derivatives have been used in the synthesis of bioactive compounds. A study by Jurd (1988) involved the synthesis of pyrrolidinylbenzopyran derivatives, which provided a route to bioactive heterocyclic analogs of anti-cancer drugs like podophyllotoxin Jurd, 1988.
Material Science Applications
In the field of materials science, derivatives similar to 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride have been explored. Whelpley et al. (2022) synthesized phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were copolymerized with styrene, indicating the potential of these compounds in polymer synthesis Whelpley et al., 2022.
Pharmaceutical Research
Pyrrolidine cores are significant in the development of pharmaceuticals. Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, demonstrating the importance of this structure in medicinal chemistry Wang et al., 2001.
Propiedades
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEZXBAOFCWQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



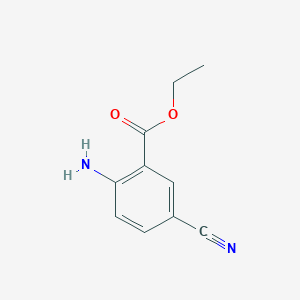
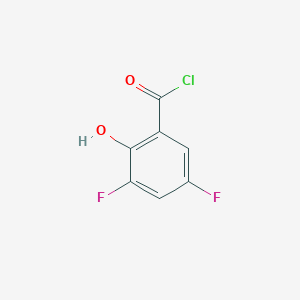
![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

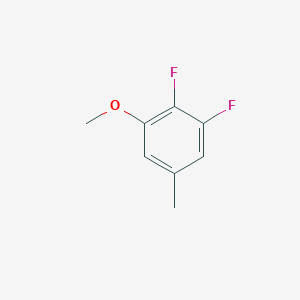


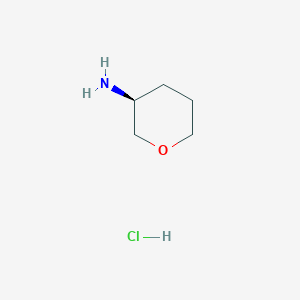
![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)

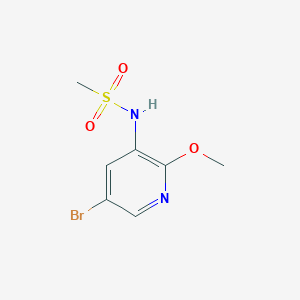
![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)
